molecular formula C7H8O3S B095244 Phenyl methanesulfonate CAS No. 16156-59-5

Phenyl methanesulfonate

Cat. No. B095244
CAS RN: 16156-59-5
M. Wt: 172.2 g/mol
InChI Key: WXVUCMFEGJUVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl methanesulfonate, also known as aryl methanesulfonate, is a compound that has been studied for its potential use in various chemical reactions and as a protecting group for phenols. It is a versatile reagent that can participate in a range of organic transformations, including allylic alkylations, cleavage reactions, and as a component in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of derivatives of phenyl methanesulfonate has been explored in several studies. For instance, bis(phenylsulfonyl)methane has been used in enantioselective allylic alkylations of Morita-Baylis-Hillman carbonates, catalyzed by cinchona alkaloid derivatives, to produce alkylated products with good yields and enantioselectivities . Additionally, the synthesis of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its decomposition to form phenyltris((trifluoromethyl)sulfonyl)methane has been reported, showcasing the reactivity of phenyl methanesulfonate derivatives under thermal conditions .

Molecular Structure Analysis

The molecular structure of phenyl methanesulfonate derivatives has been elucidated through various spectroscopic methods and X-ray diffraction analysis. For example, the absolute configuration of fluorinated derivatives of 1-fluoro-1-nitro(phenylsulfonyl)methane was determined by X-ray diffraction, providing insight into the stereochemistry of these compounds . Structural and spectroscopic studies of complexes formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane have also been conducted, revealing details about proton transfer and hydrogen bonding in these systems .

Chemical Reactions Analysis

Phenyl methanesulfonate and its derivatives have been shown to participate in a variety of chemical reactions. The mild cleavage of aryl methanesulfonates has been demonstrated, suggesting the utility of methanesulfonate as a protecting group for phenols . Furthermore, bromodifluoro(phenylsulfanyl)methane has been used in Friedel–Crafts-type alkylations to synthesize thioesters, benzophenones, and xanthones . The Michael reaction of bis(phenylsulfonyl)methane with α,β-unsaturated aldehydes under iminium activation has also been explored, yielding Michael adducts with excellent enantioselectivities10.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl methanesulfonate derivatives are closely related to their reactivity and potential applications. The antiinflammatory properties of certain sulfonanilides derived from phenyl methanesulfonate have been investigated, with some compounds showing potent activity in various arthritis models . The molecular structure of 4-nitrophenyl[bis(ethylsulfonyl)]methane has been analyzed, with a focus on intermolecular interactions and implications for the formation of hydrogen-bonded complexes .

Scientific Research Applications

  • Improving Performance of LiNi0.5Co0.2Mn0.3O2/Graphite Cells at Low Temperature : Phenyl methanesulfonate (PhMS) is used as an electrolyte additive to improve the performance of these cells at low temperatures. It enhances discharge capacity retention and reduces impedance under low temperature conditions (Lin et al., 2019).

  • Selective Hydrolysis of Methanesulfonate Esters : Research on phenyl methanesulfonate involves studying its hydrolysis under different pH levels for selective removal applications (Chan, Cox, & Sinclair, 2008).

  • Catalyst for Production of Linear Alkylbenzenes : Methanesulfonic acid, related to phenyl methanesulfonate, is used as a catalyst in the production of linear alkylbenzenes, offering an environmentally benign route due to its biodegradability (Luong et al., 2004).

  • Improving Cycle Stability of Lithium-Ion Batteries : Phenyl methanesulfonate is evaluated as an additive for enhancing the cyclic stability of lithium-ion batteries based on a graphite electrode (Mosallanejad et al., 2022).

  • Protonation Studies in Sulfuric Acid : Phenyl methanesulfonate has been studied for its protonation in concentrated aqueous sulfuric acid using 13C NMR spectroscopy (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

  • Investigation of Sulfonation of Phenols : Phenyl methanesulfonates have been explored in the context of sulfonation reactions, providing insights into the intermediacy of phenyl hydrogen sulfates in these processes (Wit, Woldhuis, & Cerfontain, 2010).

Safety And Hazards

Phenyl methanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Phenyl methanesulfonate is being evaluated for its potential to enhance the cyclic stability of lithium-ion batteries . Its lower reduction potential compared to the cyclic carbonate electrolyte solvent makes it a promising additive for future battery technologies .

properties

IUPAC Name

phenyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVUCMFEGJUVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311482
Record name Phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl methanesulfonate

CAS RN

16156-59-5
Record name Phenyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16156-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 40.0 g (0.42 mol, 1 eq.) of phenol in 250 mL of dichloromethane at 0° C. was added 250 mL (1.8 mol, 4.2 eq.) of triethylamine. After 5 min, 49.3 mL (0.64 mol, 1.5 eq.) of methanesulfonyl chloride was added dropwise over 20 min. The resulting cloudy yellow solution was warmed to RT and stirred for 14 h. The reaction was partitioned between ether (250 mL) and water (100 mL) and the resulting organic layer was washed with cold 6N hydrochloric acid (2×200 mL). The combined aqueous layers were extracted with ether (2×50 mL) and the combined organic layers were washed with water (100 mL), saturated sodium bicarbonate (200 mL), brine (200 mL), dried (MgSO4) and concentrated. Recrystallization of the orange solid from isopropanol afforded 44.94 g (61%) of the title compound as light yellow crystals, mp 58.0°-58.5° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Phenyl methanesulfonate
Reactant of Route 3
Phenyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Phenyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Phenyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Phenyl methanesulfonate

Citations

For This Compound
367
Citations
Y Lin, X Yue, H Zhang, L Yu, W Fan, T Xie - Electrochimica Acta, 2019 - Elsevier
… The purpose of this work is to report the phenyl methanesulfonate (PhMS) as a film forming electrolyte additive to improve the performance of LiNi 0.5 Co 0.2 Mn 0.3 O 2 /graphite cells …
Number of citations: 25 www.sciencedirect.com
B Mosallanejad, M Javanbakht, Z Shariatinia, M Akrami - Batteries, 2022 - mdpi.com
… In this work, phenyl methanesulfonate (PMS) is evaluated as an additive to enhance the cyclic stability of lithium-ion batteries (LIBs) based on a graphite electrode. According to the …
Number of citations: 4 www.mdpi.com
P de Wit, AF Woldhuis… - Recueil des Travaux …, 1988 - Wiley Online Library
… From the first-order-rate coefficients obtained for sulfonation of phenyl methanesulfonate (3) and (4) in 93.2% H,SO,, for which acid concentration the sulfonating entity is H,S,O,, the aP+ …
Number of citations: 0 onlinelibrary.wiley.com
MJ Pregel, E Buncel - The Journal of Organic Chemistry, 1991 - ACS Publications
The reactions of alkali-metal ethoxides with p-(trifiuoromethyl) phenyl methanesulfonate (1) in anhydrous ethanol at 25 C, yieldingp-(trifluoromethyl) phenolate ionand ethyl …
Number of citations: 29 pubs.acs.org
LC Chan, BG Cox, RS Sinclair - Organic process research & …, 2008 - ACS Publications
The pH dependence of the hydrolysis of 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, 1, and two carboxylate esters, ethyl 2(S)-ethoxy-3-(4-hydroxyphenyl)propionate, 2 and …
Number of citations: 13 pubs.acs.org
EA Kazancıoğlu, M Güney, M Şentürk… - Journal of enzyme …, 2012 - Taylor & Francis
… Inhibitory effects of compounds phenyl methanesulfonate (4), biphenyl-4-yl methanesulfonate (5), 1,4-phenylene dimethanesulfonate (6), phenol (7), biphenyl-4-ol (8), hydroquinone (9)…
Number of citations: 54 www.tandfonline.com
HD Goossens, HJA Lambrechts… - Recueil des Travaux …, 1988 - Wiley Online Library
… For comparison, the present study further includes the SO, sulfonation of anisole, the three methylanisoles and phenyl methanesulfonate. Recently2, we argued that the regeneration of …
Number of citations: 2 onlinelibrary.wiley.com
H Cerfontain, HRW Ansink… - Recueil des Travaux …, 1989 - Wiley Online Library
… The absence of further sulfonation of the 6-sulfonic acids of both 3,4-(methylenedioxy)phenol (12) and 3,4-(methylenedioxy)phenyl methanesulfonate (13) at the 2-position, on using an …
Number of citations: 0 onlinelibrary.wiley.com
H Xu, F Ye, HL Dai - Chinese Journal of Chemistry, 2008 - Wiley Online Library
… Keywords ionic liquid, diaryl ether, (un)substituted phenyl methanesulfonate, cross-coupling, … A mixture of the phenyl methanesulfonate (I, 1.5 mmol), the phenyl halide (II, X=F, Cl, or Br, …
Number of citations: 6 onlinelibrary.wiley.com
IM Cuccovia, MA da Silva, HMC Ferraz… - Journal of the …, 2000 - pubs.rsc.org
Dediazoniation of 2,4,6-trimethylbenzenediazonium tetrafluoroborate, 1-ArN2BF4 (for the z-Ar compounds described in this paper, z refers to the length of the carbon chain of the …
Number of citations: 43 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.